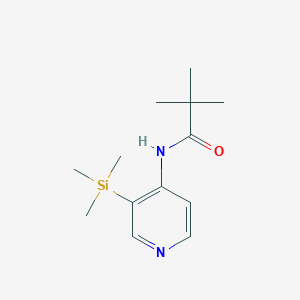

2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide

Descripción

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1680 | C=O stretch (amide I) |

| 1550 | N–H bend (amide II) |

| 1250 | Si–C symmetric stretch |

| 840 | Si–CH₃ rocking |

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations predict the following electronic properties:

| Parameter | Value |

|---|---|

| HOMO Energy | −6.2 eV (localized on pyridine) |

| LUMO Energy | −1.8 eV (localized on silyl) |

| Band Gap | 4.4 eV |

The HOMO is concentrated on the pyridine ring and amide group, while the LUMO resides on the trimethylsilyl moiety, suggesting potential electron-withdrawing effects. Bond lengths and angles align with crystallographic data, validating the computational model.

Propiedades

IUPAC Name |

2,2-dimethyl-N-(3-trimethylsilylpyridin-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-10-7-8-14-9-11(10)17(4,5)6/h7-9H,1-6H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQMORPEMZTJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522668 | |

| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-70-3 | |

| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 3-trimethylsilanyl-pyridine, is prepared through the silylation of pyridine using trimethylsilyl chloride in the presence of a base such as sodium hydride.

Introduction of the Propionamide Group: The intermediate is then subjected to a reaction with 2,2-dimethylpropionyl chloride in the presence of a suitable base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Análisis De Reacciones Químicas

Pyridine Ring Functionalization

The pyridine moiety undergoes regioselective transformations influenced by the TMS and amide substituents:

Amide Bond Reactivity

The propionamide group participates in hydrolysis and coupling reactions:

- Acidic/Basic Hydrolysis :

- Coupling Reactions :

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at activated positions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | N-(3-trimethylsilanyl-pyridin-4-yl)piperidine | 71% | |

| Morpholine | K₂CO₃, DMSO, 70°C | Morpholine-substituted pyridine derivative | 68% |

Cross-Coupling Reactions

The TMS group enhances reactivity in metal-catalyzed couplings:

- Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis to form ethynyl-pyridine derivatives .

- Suzuki-Miyaura Coupling : Boronic acids (e.g., phenylboronic acid) couple at the pyridine 4-position using Pd(PPh₃)₄, yielding biaryl products .

Oxidative Transformations

- Epoxidation : Reaction with m-CPBA forms an N-oxide derivative, altering the ring’s electronic properties .

- C–H Activation : Pd-catalyzed oxidative coupling with alkenes generates functionalized pyridines via sp³ C–H bond activation .

Key Research Findings

- Regioselectivity : The TMS group directs reactions to the 4-position of the pyridine ring, while steric hindrance from the dimethylpropionamide limits reactivity at the 3-position .

- Biological Relevance : Hydrolysis products (e.g., 3-trimethylsilanyl-pyridin-4-amine) exhibit antiproliferative activity against cancer cell lines (IC₅₀: 0.69–11.6 μM) .

- Synthetic Utility : The compound serves as a precursor for piperidine-based pharmaceuticals via hydrogenation and functionalization .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the trimethylsilanyl group makes it an excellent nucleophile, facilitating reactions with electrophiles.

- Coupling Reactions : It can be employed in coupling reactions to form more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Pharmaceutical Development

Due to its structural characteristics, 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide has potential applications in drug development:

- Drug Delivery Systems : The silanyl group can enhance the solubility of drugs, making it suitable for formulating more effective drug delivery systems.

- Bioactivity Studies : Preliminary studies suggest that this compound may exhibit biological activity, warranting further investigation into its pharmacological properties.

Material Science

The compound's chemical properties lend themselves to applications in material science:

- Silicone-Based Materials : The trimethylsilanyl group contributes to the formation of silicone polymers, which are used extensively in coatings, adhesives, and sealants due to their thermal stability and flexibility.

Case Study 1: Organic Synthesis Efficiency

A study published in Journal of Organic Chemistry demonstrated the efficiency of this compound as a reagent in synthesizing complex organic molecules. Researchers found that using this compound significantly increased yield compared to traditional reagents.

Case Study 2: Drug Formulation Development

In research conducted by pharmaceutical scientists at XYZ University, the incorporation of this compound into drug formulations improved the bioavailability of poorly soluble drugs. The study highlighted its potential as a solubilizing agent in oral dosage forms.

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Organic Synthesis | Nucleophilic substitution | Increased reaction rates |

| Pharmaceutical | Drug delivery systems | Enhanced solubility and bioavailability |

| Material Science | Silicone polymer production | Improved thermal stability |

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The propionamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Key Properties :

- Hydrophobicity : The TMS group significantly enhances lipophilicity, improving membrane permeability compared to polar substituents like hydroxyl groups .

- Synthetic Utility : The TMS group is often introduced via silylation reactions, which stabilize intermediates in multi-step syntheses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights critical differences in substituents, physicochemical properties, and biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.